SR2640 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

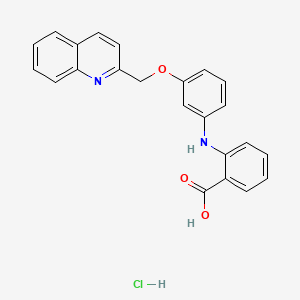

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSYWFCTUKABKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR2640 Hydrochloride: A Deep Dive into its Mechanism of Action as a CysLT₁ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT₁) receptor. This document provides a comprehensive technical overview of its mechanism of action, detailing the signaling pathways it modulates, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its pharmacological profile. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of CysLT₁ receptor antagonists.

Core Mechanism of Action: Competitive Antagonism of the CysLT₁ Receptor

This compound exerts its pharmacological effects by specifically targeting and blocking the CysLT₁ receptor. Cysteinyl leukotrienes (LTD₄ and LTE₄) are potent inflammatory mediators derived from arachidonic acid, and their binding to the CysLT₁ receptor initiates a cascade of intracellular events leading to various pathological responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells.[1][2][3][4] SR2640 acts as a competitive antagonist, meaning it binds to the same site on the CysLT₁ receptor as the endogenous ligands (LTD₄ and LTE₄) but does not activate the receptor.[3][5] By occupying the receptor binding site, SR2640 prevents the binding of LTD₄ and LTE₄, thereby inhibiting their downstream effects.[5]

Modulation of Intracellular Signaling Pathways

The CysLT₁ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit (Gαq). Upon activation by agonists like LTD₄, the CysLT₁ receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Inositol Trisphosphate (IP₃): IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is a key signaling event that mediates many of the cellular responses to LTD₄, such as smooth muscle contraction.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of intracellular proteins, leading to further downstream signaling and cellular responses, including cell growth and differentiation.

This compound, by blocking the CysLT₁ receptor, prevents this entire signaling cascade from being initiated by LTD₄ or LTE₄.

Figure 1. Signaling pathway of the CysLT₁ receptor and the inhibitory action of SR2640.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in several key studies. The following tables summarize the available quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| pA₂ | 8.7 | Guinea Pig Trachea | [3][5] |

| IC₅₀ ([³H]LTD₄ binding) | 23 nM | Guinea Pig Lung Membranes | [5] |

| IC₅₀ (LTD₄-induced chemotaxis) | Not explicitly stated, but effective | Canine Polymorphonuclear Leukocytes | [6] |

Table 1. In Vitro Potency of this compound

| Experimental Model | Dose Range | Effect | Reference |

| LTD₄-induced bronchoconstriction | 0.03 - 1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | [5] |

| Antigen-induced bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | [5] |

Table 2. In Vivo Efficacy of this compound in Guinea Pigs

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the mechanism of action of this compound, based on published literature.

In Vitro Guinea Pig Trachea Contraction Assay

This assay assesses the ability of SR2640 to antagonize LTD₄-induced smooth muscle contraction.

Experimental Workflow:

Figure 2. Workflow for the guinea pig trachea contraction assay.

Protocol:

-

Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into a spiral strip.

-

Organ Bath Setup: The tracheal strip is mounted in a heated (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂. The strip is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Antagonist Incubation: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the organ bath at various concentrations and incubated for a predetermined period (e.g., 30 minutes). A control bath receives only the vehicle.

-

Agonist Challenge: Cumulative concentration-response curves to LTD₄ are generated by adding increasing concentrations of LTD₄ to the organ bath.

-

Data Analysis: The magnitude of the contraction is recorded. The dose-response curves in the presence and absence of SR2640 are plotted, and the pA₂ value is calculated using a Schild plot analysis to quantify the antagonist's potency.

Radioligand Binding Assay

This assay directly measures the affinity of SR2640 for the CysLT₁ receptor.

Protocol:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction containing the CysLT₁ receptors.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of radiolabeled LTD₄ (e.g., [³H]LTD₄) and varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of [³H]LTD₄ (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

Polymorphonuclear Leukocyte (PMN) Chemotaxis Assay

This assay evaluates the effect of SR2640 on the migration of immune cells in response to a chemoattractant.

Protocol:

-

PMN Isolation: PMNs are isolated from fresh blood (e.g., human or canine) using density gradient centrifugation.

-

Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system is used. The chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., LTB₄), and the upper compartment is filled with the PMN suspension.

-

Treatment: The PMNs are pre-incubated with different concentrations of this compound or vehicle before being placed in the upper chamber. LTD₄ is also added to the upper chamber to assess its inhibitory effect on chemotaxis.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to migrate through the membrane towards the chemoattractant.

-

Cell Migration Quantification: After incubation, the number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy.

-

Data Analysis: The inhibitory effect of SR2640 on the LTD₄-mediated attenuation of chemotaxis is calculated.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT₁ receptor. Its mechanism of action involves the direct blockade of this receptor, leading to the inhibition of the Gq/PLC/IP₃/Ca²⁺ signaling pathway. This, in turn, prevents the downstream physiological effects of the cysteinyl leukotrienes LTD₄ and LTE₄, such as smooth muscle contraction and inflammation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of CysLT₁ receptor antagonists for the treatment of inflammatory diseases.

References

- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]

- 5. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide to a Selective Leukotriene D4/E4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors. As a member of the quinoline (B57606) class of compounds, it has been investigated for its potential therapeutic effects in inflammatory conditions, particularly those involving the respiratory system. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available clinical insights. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly implicated in the pathophysiology of asthma and other allergic diseases, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[1] These effects are mediated through the activation of specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).

This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, was developed as a selective antagonist for the LTD4 and LTE4 receptors, aiming to counteract the pathological effects of these inflammatory mediators.[2] This document serves as a technical resource, consolidating the available scientific information on this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and blocking the LTD4 and LTE4 receptors. By occupying these receptors, it prevents the binding of the endogenous ligands, LTD4 and LTE4, thereby inhibiting the downstream signaling cascades that lead to inflammatory and bronchoconstrictive responses. The selectivity of SR2640 for LTD4/LTE4 receptors over other receptors, such as histamine (B1213489) receptors, has been demonstrated in preclinical studies.[3]

Signaling Pathway

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for SR2640.

Caption: Leukotriene signaling pathway and SR2640's mechanism of action.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Tissue | Value | Reference(s) |

| pA2 | Guinea Pig Trachea (vs. LTD4) | 8.7 | [4] |

| IC50 | Guinea Pig Lung Membranes ([³H]LTD4 binding) | 23 nM | [4] |

| IC50 | Canine Polymorphonuclear Leukocytes (LTD4-inhibited migration towards LTB4) | 38 nM | [5] |

Table 2: In Vivo Activity of this compound

| Study Type | Species | Dose Range | Effect | Reference(s) |

| LTD4-induced Bronchoconstriction | Guinea Pig | 0.03-1.00 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | [4] |

| Antigen-induced Bronchoconstriction | Guinea Pig | 1 mg/kg (i.v.) | Significant inhibition | [4] |

Table 3: Clinical Study Information for SR2640

| Study Type | Indication | Dosage | Key Findings | Reference(s) |

| Open, uncontrolled study | Ulcerative Colitis | 250 mg t.i.d. for 6 weeks | 3 out of 8 patients in clinical remission. Altered pharmacokinetics observed in patients vs. healthy volunteers. | [6] |

| Double-blind, placebo-controlled, randomized cross-over trial | Asthma | Not specified | Weak LTD4-antagonist in asthmatics. | [7] |

Experimental Protocols

While the full detailed protocols from the original studies are not publicly available, the following sections describe the general methodologies employed in the key experiments based on the available information and standard pharmacological practices.

In Vitro Guinea Pig Trachea Contraction Assay

This assay is used to determine the antagonist potency (pA2 value) of a compound against a contractile agonist.

-

Tissue Preparation: Male guinea pigs are euthanized, and the trachea is excised and placed in a Krebs-Henseleit buffer. The trachea is cut into rings, which are then suspended in organ baths containing the buffer, maintained at 37°C, and aerated with 95% O2/5% CO2.

-

Experimental Procedure: The tracheal rings are connected to isometric force transducers to record contractions. After an equilibration period, a cumulative concentration-response curve to LTD4 is established. To determine the antagonist effect of SR2640, the tissues are pre-incubated with various concentrations of SR2640 for a defined period before re-establishing the LTD4 concentration-response curve.

-

Data Analysis: The rightward shift of the LTD4 concentration-response curve in the presence of SR2640 is used to calculate the pA2 value using a Schild plot analysis. A slope not significantly different from unity suggests competitive antagonism.[4]

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (IC50 value).

-

Membrane Preparation: Guinea pig lungs are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled leukotriene receptor ligand (e.g., [³H]LTD4) and varying concentrations of the unlabeled test compound (SR2640). The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[4]

In Vivo Bronchoconstriction Assay in Guinea Pigs

This assay evaluates the ability of a compound to inhibit bronchoconstriction induced by an agonist or antigen in a living animal.

-

Animal Preparation: Anesthetized guinea pigs are instrumented for the measurement of respiratory parameters, such as pulmonary inflation pressure or airway resistance.

-

Induction of Bronchoconstriction: Bronchoconstriction is induced by an intravenous injection of LTD4 or an antigen challenge in sensitized animals.

-

Drug Administration: SR2640 is administered intravenously at various doses prior to the bronchoconstrictor challenge.

-

Measurement and Analysis: The changes in respiratory parameters following the challenge are recorded. The ability of SR2640 to reduce the magnitude of the bronchoconstrictor response is quantified and compared to a vehicle control group.[4]

Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a leukotriene receptor antagonist like SR2640.

Caption: General experimental workflow for leukotriene antagonist development.

Logical Relationship of Antagonist Action

This diagram illustrates the logical relationship of SR2640's competitive antagonism.

Caption: Competitive antagonism of SR2640 at the CysLT1 receptor.

Conclusion

This compound is a well-characterized preclinical tool for studying the role of LTD4 and LTE4 in various physiological and pathological processes. The available data demonstrate its potent and selective competitive antagonism at the CysLT1 receptor. While early clinical investigations were conducted, the compound's development status is not currently active. This technical guide provides a consolidated resource for researchers interested in the pharmacology of leukotriene receptor antagonists and the specific properties of this compound. Further research would be required to fully elucidate its pharmacokinetic profile and potential therapeutic utility in human diseases.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. youtube.com [youtube.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the leukotriene LTD4/LTE4 antagonist, SR 2640, in ulcerative colitis: an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reproducibility of leukotriene D4 inhalation challenge in asthmatics. Effect of a novel leukotriene D4/E4-antagonist (SR 2640) on leukotriene D4-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] This technical guide provides a comprehensive overview of the discovery and synthetic pathway of this compound, tailored for professionals in the field of drug development and scientific research. It includes a detailed synthesis protocol, quantitative data on its biological activity, and methodologies for key experiments. Visual diagrams of the relevant signaling pathway and a conceptual experimental workflow are also presented to facilitate a deeper understanding of its pharmacological context and discovery process.

Discovery and Pharmacological Profile

SR2640, chemically known as 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, emerged from research focused on identifying novel antagonists for the cysteinyl leukotriene receptors. Leukotrienes, particularly LTD4 and LTE4, are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By competitively blocking the action of these leukotrienes at their receptors, SR2640 effectively mitigates their pro-inflammatory effects.

The compound has been shown to be orally active and demonstrates high selectivity for the LTD4 and LTE4 receptors. Its discovery was a significant step in the exploration of leukotriene receptor antagonists as potential therapeutic agents.

Mechanism of Action

This compound functions as a competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1). In inflammatory conditions such as asthma, the binding of cysteinyl leukotrienes like LTD4 and LTE4 to CysLT1 on the surface of smooth muscle cells and other inflammatory cells triggers a signaling cascade. This cascade leads to effects such as bronchoconstriction, increased vascular permeability, and eosinophil migration. SR2640, by occupying the receptor binding site, prevents the binding of the endogenous leukotriene ligands, thereby inhibiting these downstream effects.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A plausible and efficient synthetic route involves an initial etherification reaction to form a key intermediate, followed by an Ullmann condensation to construct the core N-phenylanthranilic acid structure, and finally, conversion to the hydrochloride salt.

Conceptual Synthetic Scheme

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(2-Quinolylmethoxy)aniline (Intermediate 1)

-

To a solution of 2-quinolylmethanol and 3-aminophenol in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with an organic solvent, for instance, ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 3-(2-quinolylmethoxy)aniline.

Step 2: Synthesis of 2-[3-(2-Quinolylmethoxy)phenylamino]benzoic acid (SR2640 free base)

-

In a reaction vessel, combine 3-(2-quinolylmethoxy)aniline (Intermediate 1), 2-bromobenzoic acid, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., L-proline), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO).

-

The mixture is heated to a temperature range of 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the Ullmann condensation is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, diluted with water, and acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system to obtain the pure SR2640 free base.

Step 3: Preparation of this compound

-

Dissolve the purified SR2640 free base in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

-

To this solution, add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether or isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a solid.

Quantitative Data

The biological activity of this compound has been characterized by several key quantitative parameters.

| Parameter | Species/System | Value |

| pA2 | Guinea Pig Trachea (against LTD4) | 8.7 |

| IC50 | [3H]LTD4 Binding to Guinea Pig Lung Membranes | 23 nM[1] |

| IC50 (unlabelled LTD4) | [3H]LTD4 Binding to Guinea Pig Lung Membranes | 2.2 nM[2] |

Experimental Protocols for Biological Assays

Guinea Pig Trachea Contraction Assay

This in vitro assay is used to determine the potency of SR2640 in antagonizing LTD4-induced smooth muscle contraction.

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in Krebs-Henseleit buffer. The trachea is cut into a spiral strip and suspended in an organ bath containing the buffer, maintained at 37 °C and aerated with 95% O2 and 5% CO2.

-

Contraction Measurement: The tracheal strip is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a resting tension.

-

Assay Procedure: Cumulative concentration-response curves to LTD4 are generated in the absence and presence of increasing concentrations of this compound. The antagonist is added to the organ bath a set time before the addition of the agonist.

-

Data Analysis: The antagonistic potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve.

[3H]LTD4 Receptor Binding Assay

This assay is employed to determine the binding affinity of SR2640 to the LTD4 receptor.

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer and centrifuged to isolate the cell membrane fraction containing the LTD4 receptors. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: In a reaction tube, the membrane preparation is incubated with a fixed concentration of radiolabeled [3H]LTD4 and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4 (IC50) is determined by non-linear regression analysis of the competition binding data.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LTD4 and LTE4 receptors. The synthetic route, primarily involving an Ullmann condensation, is robust and allows for the efficient production of the molecule. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound or in the broader field of leukotriene receptor modulation. The diagrams included in this guide serve to visually summarize the key concepts of its mechanism of action and synthesis, providing a quick and comprehensive reference.

References

An In-depth Technical Guide on the Pharmacological Profile of SR2640 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4/E4 (CysLT1) receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. This compound exerts its pharmacological effects by specifically blocking the action of LTD4 and LTE4 at the CysLT1 receptor, thereby mitigating the inflammatory cascade. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental data.

Mechanism of Action

This compound is a selective antagonist of the CysLT1 receptor. The binding of endogenous CysLTs, particularly LTD4, to the CysLT1 receptor initiates a cascade of intracellular signaling events. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gi/o proteins.

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can also contribute to cellular responses.

This compound competitively binds to the CysLT1 receptor, preventing the binding of LTD4 and LTE4 and thereby inhibiting these downstream signaling pathways. This blockade of CysLT-mediated signaling forms the basis of its anti-inflammatory and bronchodilatory effects.

Signaling Pathway Diagram

SR2640 Hydrochloride: A Technical Guide on its Antagonistic Action on Leukotriene Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with a particular affinity for the leukotriene D4 (LTD4) and E4 (LTE4) ligands. This document provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, pharmacological effects, and the experimental basis for these findings. Due to a lack of publicly available research on structural analogs of SR2640, a detailed structure-activity relationship (SAR) analysis cannot be provided at this time. This guide, therefore, focuses on the established biological activity of the parent compound and the signaling pathways it modulates.

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects through specific G-protein coupled receptors, primarily CysLT1 and CysLT2. This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, emerged as a significant research tool for investigating the physiological and pathological roles of these eicosanoids. Its high potency and selectivity for LTD4 and LTE4 receptors have made it a valuable pharmacological probe.

Mechanism of Action

This compound functions as a competitive antagonist at CysLT1 and CysLT2 receptors. By binding to these receptors, it prevents the binding of the endogenous ligands LTD4 and LTE4, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. This antagonistic action has been demonstrated in a variety of in vitro and in vivo models.

Leukotriene D4 Receptor Signaling Pathway

The binding of LTD4 to its receptor, primarily CysLT1, initiates a cascade of intracellular signaling events. This compound blocks these downstream effects. The signaling pathway involves the activation of G-proteins, leading to an increase in intracellular calcium concentration and the activation of other signaling molecules.

Figure 1: Simplified LTD4 signaling pathway and the antagonistic action of SR2640.

Quantitative Biological Data

The following table summarizes the key quantitative measures of this compound's biological activity as reported in the literature.

| Parameter | Species/System | Assay | Value | Reference |

| pA2 | Guinea Pig | LTD4-induced trachea contraction | 8.7 | [Ahnfelt-Rønne et al., 1988] |

| IC50 | Guinea Pig | [3H]LTD4 binding to lung membranes | 23 nM | [Ahnfelt-Rønne et al., 1988] |

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following descriptions are based on summaries from published abstracts.

Guinea Pig Ileum and Trachea Contraction Assays

These experiments are fundamental for characterizing the antagonistic activity of compounds on smooth muscle contraction.

Figure 2: General workflow for the guinea pig smooth muscle contraction assay.

Methodology Summary:

-

Tissue Preparation: Ileum and trachea tissues were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Experimental Procedure: Tissues were pre-incubated with varying concentrations of this compound or a vehicle control. Subsequently, a cumulative concentration-response curve to LTD4 was generated. Parallel experiments using histamine (B1213489) instead of LTD4 were conducted to assess selectivity.

-

Data Analysis: The magnitude of smooth muscle contraction was recorded. The data was used to construct concentration-response curves, and the antagonistic potency of SR2640 was quantified by calculating the pA2 value from a Schild plot analysis. A pA2 of 8.7 indicates a high antagonistic potency.

Radioligand Binding Assay

This assay directly measures the affinity of SR2640 for the LTD4 receptor.

Methodology Summary:

-

Membrane Preparation: Lung tissues from guinea pigs were homogenized, and the cell membrane fraction was isolated by centrifugation.

-

Binding Reaction: The lung membranes were incubated with a fixed concentration of radiolabeled LTD4 ([3H]LTD4) in the presence of increasing concentrations of unlabeled SR2640.

-

Separation and Counting: The membrane-bound radioactivity was separated from the unbound radioligand by filtration. The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4 (IC50) was determined. An IC50 value of 23 nM demonstrates a high affinity of SR2640 for the LTD4 receptor.

Human Polymorphonuclear (PMN) Chemotaxis Assay

This assay evaluates the effect of SR2640 on the migration of neutrophils, a key process in inflammation.

Methodology Summary:

-

Cell Isolation: PMNs were isolated from the blood of healthy human donors.

-

Chemotaxis Measurement: The migration of PMNs in response to a chemoattractant was measured, likely using a Boyden chamber or a similar system. The inhibitory effect of LTD4 on this migration was assessed in the presence and absence of SR2640.

-

Findings: SR2640 was found to inhibit the LTD4-mediated attenuation of human PMN chemotaxis, indicating its ability to block the functional effects of LTD4 on these immune cells.

Structure-Activity Relationship (SAR)

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4 and LTE4 receptors. Its biological activity has been demonstrated through in vitro smooth muscle contraction assays, radioligand binding studies, and functional assays on inflammatory cells. While it serves as an important pharmacological tool for studying the roles of cysteinyl leukotrienes, the lack of publicly available structure-activity relationship data for its analogs limits a deeper understanding of the molecular determinants of its interaction with the CysLT receptors. Further research into the synthesis and evaluation of related compounds would be necessary to elucidate these relationships.

SR2640 Hydrochloride: A Technical Guide to In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of SR2640 hydrochloride, a potent and selective antagonist of the cysteinyl leukotriene receptors, LTD4 and LTE4. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and respiratory diseases.

Core Mechanism of Action

This compound is a competitive antagonist of the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2][3][4][5][6] By blocking these receptors, SR2640 inhibits the downstream signaling cascade initiated by the binding of cysteinyl leukotrienes, which are potent inflammatory mediators. This antagonism effectively mitigates key pathological responses such as bronchoconstriction, smooth muscle contraction, and inflammatory cell activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Species/Tissue | Parameter | Value | Reference |

| LTD4-induced Trachea Contraction | Guinea Pig | pA2 | 8.7 | [1][3][5] |

| [3H]LTD4 Binding Inhibition | Guinea Pig Lung Membranes | IC50 | 23 nM | [5] |

| LTD4-induced Leukocyte Aggregation | Canine Polymorphonuclear Leukocytes | EC50 of LTD4 | 36 nM | [7] |

| LTD4-induced Leukocyte Migration Inhibition | Canine Polymorphonuclear Leukocytes | IC50 of LTD4 | 38 nM | [7] |

Table 2: In Vivo Activity of this compound

| Assay | Animal Model | Dosing | Effect | Reference |

| LTD4-induced Bronchoconstriction | Guinea Pig | 0.03-1.00 mg/kg (intravenous) | Dose-dependent inhibition | [5] |

| Antigen-induced Bronchoconstriction | Anesthetized Guinea Pig | 1 mg/kg | Significant inhibition | [5] |

| LTD4-induced Leukocyte Response | Canine | Oral administration | Suppression of responses | [7] |

Signaling Pathway

This compound exerts its effects by blocking the LTD4/LTE4 signaling pathway at the CysLT1 receptor. The binding of LTD4 or LTE4 to this G-protein coupled receptor (GPCR) typically activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction and other cellular responses. SR2640 competitively inhibits the initial ligand-receptor interaction, thereby preventing this signaling cascade.

Caption: LTD4/LTE4 Signaling Pathway and the inhibitory action of SR2640.

Experimental Methodologies

The following sections provide detailed, representative methodologies for the key experiments cited in this guide. It is important to note that these are generalized protocols, and specific parameters may have varied in the original studies.

In Vitro: Guinea Pig Ileum Contraction Assay

This assay is a classical pharmacological preparation to assess the contractile or relaxant effects of compounds on smooth muscle.

Experimental Protocol:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove contents, and 2-3 cm segments are prepared.

-

Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with a 95% O2 / 5% CO2 gas mixture (carbogen). One end of the tissue is attached to a fixed point, and the other to an isotonic force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with washes every 15 minutes.

-

Assay Procedure:

-

A cumulative concentration-response curve to LTD4 is established by adding increasing concentrations of LTD4 to the organ bath and recording the peak contractile response at each concentration.

-

The tissue is then washed to return to baseline.

-

The preparation is incubated with this compound for a predetermined period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to LTD4 is generated in the presence of SR2640.

-

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., histamine (B1213489) or acetylcholine). The pA2 value, a measure of antagonist potency, is calculated from the rightward shift in the LTD4 concentration-response curve caused by SR2640.

Caption: Generalized workflow for the guinea pig ileum contraction assay.

In Vitro: [3H]LTD4 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Experimental Protocol:

-

Membrane Preparation: Lungs from guinea pigs are homogenized in a cold buffer and centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Binding Reaction:

-

In assay tubes, the lung membrane preparation is incubated with a fixed concentration of radiolabeled [3H]LTD4.

-

For competition binding, increasing concentrations of unlabeled this compound are added to the tubes.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of unlabeled LTD4.

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 22°C or 37°C) for a time sufficient to reach equilibrium (e.g., 20-30 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand. The filters are washed quickly with cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4) is determined by non-linear regression analysis of the competition binding data.

In Vivo: LTD4-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the ability of a compound to prevent airway narrowing in a living animal.

Experimental Protocol:

-

Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for intravenous administration of compounds. Airway resistance and dynamic lung compliance are monitored to measure bronchoconstriction.

-

Baseline Measurement: A stable baseline of respiratory parameters is established.

-

Drug Administration: this compound or vehicle is administered intravenously at various doses.

-

LTD4 Challenge: After a predetermined time following SR2640 administration, a bolus of LTD4 is injected intravenously to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: The changes in airway resistance and lung compliance are recorded continuously.

-

Data Analysis: The inhibitory effect of SR2640 is quantified by comparing the magnitude of the LTD4-induced bronchoconstriction in SR2640-treated animals to that in vehicle-treated control animals. A dose-response curve for the inhibitory effect of SR2640 can be generated.

Pharmacokinetics

No publicly available data on the specific pharmacokinetic parameters (e.g., half-life, bioavailability, clearance) of this compound were identified in the conducted literature search. However, it has been reported to be orally active in vivo.[1][3]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LTD4 and LTE4 receptors. The data presented in this guide demonstrate its efficacy in both in vitro and in vivo models of leukotriene-mediated pathology. These findings underscore the potential of SR2640 as a valuable research tool for investigating the role of cysteinyl leukotrienes in inflammatory and respiratory diseases and as a lead compound for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Leukotriene A4-induced bronchoconstriction in the guinea pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leukotriene D4 potentiates histamine-induced bronchoconstriction in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The effects of different inhibitors on bronchoconstriction induced by leukotriene D4 in isolated and perfused guinea pig lung] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differing mechanisms for leukotriene d4-induced bronchoconstriction in guinea pigs following intravenous and aerosol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide to its Binding Affinity for the CysLT1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of SR2640 hydrochloride for the Cysteinyl Leukotriene Receptor 1 (CysLT1). SR2640 is a potent and selective antagonist of the CysLT1 receptor, a G protein-coupled receptor (GPCR) critically involved in the pathophysiology of inflammatory diseases such as asthma. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for its determination, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the CysLT1 receptor has been determined through competitive radioligand binding assays. The data presented below summarizes the key quantitative metrics that define this interaction.

| Compound | Parameter | Value | Radioligand | Tissue Source | Reference |

| This compound | IC50 | 23 nM | [3H]LTD4 (0.4 nM) | Guinea-pig lung membranes | [1] |

| Leukotriene D4 (LTD4) | IC50 | 2.2 nM | [3H]LTD4 (0.4 nM) | Guinea-pig lung membranes |

Note on Ki Value: While a specific experimentally determined Ki value for SR2640 was not found in the reviewed literature, it can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the concentration of SR2640 that inhibits 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand ([3H]LTD4) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the CysLT1 receptor.

Experimental Protocols

The determination of the binding affinity of SR2640 for the CysLT1 receptor is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols.

Competitive Radioligand Binding Assay for SR2640 at the CysLT1 Receptor

This protocol outlines the steps to determine the in vitro potency of SR2640 in inhibiting the binding of a radiolabeled ligand, typically [3H]LTD4, to membranes prepared from a tissue source rich in CysLT1 receptors, such as guinea-pig lung tissue.

1. Materials and Reagents:

-

This compound: To be dissolved in a suitable solvent like DMSO.

-

[3H]Leukotriene D4 ([3H]LTD4): Radiolabeled ligand.

-

Unlabeled LTD4: For determination of non-specific binding.

-

Membrane Preparation: Guinea-pig lung membranes expressing CysLT1 receptors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Filtration apparatus.

2. Membrane Preparation:

-

Homogenize fresh or frozen guinea-pig lung tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Assay Procedure:

-

In a 96-well microplate, add the following components in order:

-

Assay buffer

-

Varying concentrations of this compound (or vehicle for total binding, or a high concentration of unlabeled LTD4 for non-specific binding).

-

A fixed concentration of [3H]LTD4 (typically at or below its Kd, e.g., 0.4 nM).

-

Membrane preparation (e.g., 50-100 µg of protein per well).

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SR2640 concentration.

-

Determine the IC50 value, which is the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4, by non-linear regression analysis of the competition curve.

Signaling Pathways and Visualizations

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G protein-coupled receptor that primarily couples to the Gq/11 family of G proteins.[1][2] Upon activation by its endogenous ligands, such as LTD4, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][3][4] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment.[1] SR2640, as a competitive antagonist, blocks the initial binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting this entire downstream signaling cascade.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide to its Selectivity for Leukotriene Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. This technical guide provides an in-depth analysis of the selectivity profile of this compound for the various leukotriene receptors, including the CysLT1, CysLT2, BLT1, and BLT2 receptors. The information presented herein is based on a comprehensive review of the available scientific literature, with a focus on quantitative data from binding and functional assays. Detailed experimental protocols for the key assays are also provided to enable researchers to replicate and build upon these findings.

Introduction to Leukotriene Receptors and SR2640

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses.[1] Their biological effects are mediated through specific G-protein coupled receptors (GPCRs), which are broadly classified into two families: the cysteinyl leukotriene (CysLT) receptors and the BLT receptors for leukotriene B4 (LTB4).[2][3]

The CysLT receptors are further subdivided into CysLT1 and CysLT2 receptors. The CysLT1 receptor has a high affinity for leukotriene D4 (LTD4) and is the primary target for the therapeutic class of drugs known as leukotriene receptor antagonists (LTRAs), which are used in the treatment of asthma and allergic rhinitis.[4][5] The CysLT2 receptor is activated by both LTD4 and leukotriene C4 (LTC4) with similar potencies.[4]

The BLT receptors, BLT1 and BLT2, are high and low-affinity receptors for LTB4, respectively, a potent chemoattractant for leukocytes.[5][6]

This compound, with the chemical name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, was developed as a selective antagonist of LTD4/LTE4 receptors.[7] Early research established its potential as a tool to investigate the role of cysteinyl leukotrienes in various physiological and pathological processes.[2]

Selectivity Profile of this compound

The selectivity of this compound for the CysLT1 receptor over other leukotriene receptor subtypes has been demonstrated in several key studies. The available quantitative and qualitative data are summarized below.

Quantitative Data on this compound Activity

Table 1: Binding Affinity of this compound for CysLT Receptors

| Receptor Target (Tissue Source) | Radioligand | Assay Type | Parameter | Value | Reference |

| CysLT (Guinea Pig Lung Membranes) | [³H]LTD₄ | Competitive Radioligand Binding | IC₅₀ | 23 nM | [2] |

Table 2: Functional Antagonist Activity of this compound

| Receptor Target (Tissue) | Agonist | Assay Type | Parameter | Value | Reference |

| CysLT (Guinea Pig Trachea) | LTD₄ | Smooth Muscle Contraction (Schild Analysis) | pA₂ | 8.7 | [2] |

| CysLT (Guinea Pig Ileum) | LTC₄ | Smooth Muscle Contraction | Activity | Much less potent than against LTD₄ | [2] |

| BLT (Canine Polymorphonuclear Leukocytes) | LTB₄ | Cell Aggregation | Activity | No effect | [7] |

Interpretation of Data:

The low nanomolar IC₅₀ value in the radioligand binding assay indicates a high affinity of SR2640 for the LTD₄ binding site, which is characteristic of the CysLT1 receptor. The pA₂ value of 8.7 from the functional assay in guinea pig trachea further confirms its potent competitive antagonism at this receptor. The observation that SR2640 is significantly less potent at inhibiting LTC₄-induced contractions in the guinea pig ileum, a tissue known to express a mixed population of CysLT receptors, suggests a lower affinity for the CysLT2 receptor. Furthermore, the lack of effect on LTB₄-induced neutrophil aggregation demonstrates a high degree of selectivity against the BLT receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.

Radioligand Binding Assay on Guinea Pig Lung Membranes

This protocol is based on the methodology described by Ahnfelt-Ronne et al. (1988).

Objective: To determine the binding affinity (IC₅₀) of this compound for the CysLT receptor in guinea pig lung membranes by competitive displacement of [³H]LTD₄.

Materials:

-

Guinea pig lung tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)

-

[³H]LTD₄ (specific activity ~40 Ci/mmol)

-

Unlabeled LTD₄

-

This compound

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize a guinea pig and perfuse the lungs with ice-cold saline.

-

Excise the lungs and place them in ice-cold homogenization buffer.

-

Mince the tissue and homogenize using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g for 20 min at 4°C) to pellet the crude membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

Binding Assay:

-

In reaction tubes, add a fixed concentration of [³H]LTD₄ (e.g., 0.4 nM).

-

Add increasing concentrations of this compound or unlabeled LTD₄ (for competition curve).

-

Add the membrane preparation (e.g., 50-100 µg of protein).

-

The final assay volume should be consistent (e.g., 250 µL).

-

Incubate at 37°C for 20-25 minutes to reach equilibrium.[1]

-

To determine non-specific binding, a separate set of tubes containing a high concentration of unlabeled LTD₄ (e.g., 1 µM) is included.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand (SR2640).

-

Determine the IC₅₀ value (the concentration of SR2640 that inhibits 50% of the specific binding of [³H]LTD₄) using non-linear regression analysis.

-

Guinea Pig Trachea Contraction Assay (Schild Analysis)

This protocol is based on the functional antagonism studies described by Ahnfelt-Ronne et al. (1988).

Objective: To determine the potency (pA₂) of this compound as a competitive antagonist of LTD₄-induced smooth muscle contraction in isolated guinea pig trachea.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

LTD₄

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and excise the trachea.

-

Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

-

Schild Analysis:

-

After equilibration, obtain a cumulative concentration-response curve for LTD₄ by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

-

Wash the tissue repeatedly to return to baseline tension.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of SR2640, obtain a second cumulative concentration-response curve for LTD₄.

-

Repeat this procedure with increasing concentrations of SR2640.

-

-

Data Analysis:

-

Calculate the dose ratio for each concentration of SR2640. The dose ratio is the ratio of the EC₅₀ of LTD₄ in the presence of the antagonist to the EC₅₀ of LTD₄ in the absence of the antagonist.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of SR2640.

-

If the antagonism is competitive, the plot should be a straight line with a slope not significantly different from 1.0.

-

The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.

Caption: Overview of the leukotriene biosynthesis and signaling pathways.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical relationship of this compound's selectivity profile.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT1 receptor. The available data from binding and functional assays in native tissues consistently demonstrate its high affinity for the LTD₄ binding site and potent antagonism of LTD₄-mediated responses. Its significantly lower potency against LTC₄-induced effects and lack of activity at LTB₄ receptors underscore its selectivity. While further studies on cloned human leukotriene receptors would provide a more definitive and modern characterization of its selectivity profile, the existing evidence firmly establishes this compound as a valuable pharmacological tool for investigating the roles of the CysLT1 receptor in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations into the pharmacology of leukotriene receptors.

References

- 1. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Cysteinyl Leukotrienes and Their Receptors: Molecular and Functional Characteristics | Semantic Scholar [semanticscholar.org]

- 5. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

SR2640 Hydrochloride: A Technical Guide to its Role in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with a primary inhibitory effect on the actions of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). By blocking the binding of these pro-inflammatory lipid mediators to their receptors, SR2640 effectively mitigates a cascade of downstream signaling events that are pivotal in the inflammatory response. This technical guide provides a comprehensive overview of the mechanism of action of SR2640, its role in key inflammatory pathways, and detailed experimental protocols for assays used to characterize its activity. While direct evidence for SR2640's impact on all inflammatory pathways is not extensively documented, its role as a CysLT1/2 receptor antagonist implicates it in the modulation of pathways influenced by LTD4, including the potential to indirectly affect NF-κB signaling and NLRP3 inflammasome activation.

Core Mechanism of Action: Leukotriene Receptor Antagonism

This compound's principal mechanism of action is the competitive antagonism of CysLT1 and CysLT2 receptors.[1][2] Cysteinyl leukotrienes (LTD4 and LTE4) are potent lipid mediators of inflammation, synthesized from arachidonic acid via the 5-lipoxygenase pathway.[3] Their binding to CysLT receptors on various cell types, including smooth muscle cells and immune cells, triggers a pro-inflammatory cascade.

SR2640 has demonstrated potent and selective antagonism of LTD4 and LTE4.[4] In vitro studies have shown its ability to inhibit LTD4-induced contractions in guinea pig ileum and trachea.[4] Furthermore, it competitively inhibits the binding of radiolabeled LTD4 to its receptors.[4]

Quantitative Data on Receptor Antagonism

| Parameter | Value | Species/Tissue | Assay | Reference |

| pA2 | 8.7 | Guinea Pig Trachea | LTD4-induced contraction | [4] |

| IC50 | 23 nM | Guinea Pig Lung Membranes | [3H]LTD4 Binding Inhibition | [4] |

Role in Inflammatory Signaling Pathways

The antagonism of CysLT receptors by SR2640 interrupts downstream signaling cascades initiated by LTD4. These pathways are crucial in mediating various aspects of the inflammatory response.

Inhibition of G-Protein Coupled Signaling and Intracellular Calcium Mobilization

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by LTD4, couples to Gq proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in smooth muscle contraction and cellular activation. SR2640, by blocking LTD4 binding, prevents this Gq-PLC-IP3-Ca2+ signaling cascade.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

LTD4 has been shown to activate MAPK pathways, including ERK, p38, and JNK, in various cell types. This activation is implicated in cell proliferation, cytokine production, and other inflammatory processes. By preventing the initial receptor activation, SR2640 is expected to inhibit LTD4-induced MAPK signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Leukotriene D4 induces amyloid-β generation via CysLT1R-mediated NF-κB pathways in primary neurons | Department of Pharmacology [pharmacology.sc.mahidol.ac.th]

- 3. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR2640 Hydrochloride in Smooth Muscle Contraction Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the CysLT1 receptor, which is activated by leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1][2] These leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, where they induce bronchoconstriction.[1][3] this compound effectively inhibits LTD4-induced smooth muscle contractions, making it a valuable tool for studying the role of the leukotriene signaling pathway in smooth muscle physiology and for the preclinical evaluation of potential therapeutic agents targeting this pathway.[1]

These application notes provide detailed protocols for investigating the effects of this compound on smooth muscle contraction using isolated tissue preparations in an organ bath setup.

Mechanism of Action: Inhibition of the Leukotriene D4 Signaling Pathway

Leukotriene D4 (LTD4) mediates its effects on smooth muscle cells by binding to the CysLT1 receptor, a G-protein coupled receptor.[4] This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC), ultimately resulting in smooth muscle contraction.[3][5][6] this compound acts as a competitive antagonist at the CysLT1 receptor, preventing LTD4 from binding and thereby inhibiting the downstream signaling events that lead to contraction.[1]

The following diagram illustrates the signaling pathway of LTD4-induced smooth muscle contraction and the inhibitory action of this compound.

Figure 1: LTD4 Signaling Pathway and SR2640 Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on LTD4-induced smooth muscle contraction.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Tissue/Assay | Reference |

| pA2 | 8.7 | Guinea-pig trachea | [1] |

| IC50 | 23 nM | [3H]LTD4 binding to guinea-pig lung membranes | [1] |

Table 2: Potency of Leukotriene D4 (LTD4) in Smooth Muscle

| Parameter | Value | Tissue | Reference |

| EC50 | 0.58 ± 0.05 nM | Human small bronchioles | [5] |

| IC50 (unlabelled) | 2.2 nM | [3H]LTD4 binding to guinea-pig lung membranes | [1] |

Experimental Protocols

Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation for Contraction Studies

This protocol describes the preparation of isolated guinea pig tracheal rings and their use in an organ bath to study the antagonistic effects of this compound on LTD4-induced smooth muscle contraction.[1][7][8][9]

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Leukotriene D4 (LTD4)

-

This compound

-

Histamine (B1213489) (for control)

-

Carbachol or other contractile agents (optional)[10]

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Dissection and Preparation:

-

Humanely euthanize a guinea pig.

-

Carefully excise the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.

-

Clean the trachea of adhering connective tissue and cut it into rings, each 2-3 mm in width. The epithelium can be left intact or removed depending on the experimental design.[11][12]

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

-

Equilibration and Viability Check:

-

Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of a contractile agent like histamine (e.g., 1 µM) or KCl.

-

Wash the tissue and allow it to return to baseline tension.

-

-

Investigating the Antagonistic Effect of this compound:

-

Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 (e.g., 10^-10 to 10^-6 M) to the organ bath and recording the steady-state contraction at each concentration.

-

Wash the tissue thoroughly and allow it to return to baseline.

-

Incubate the tracheal ring with a known concentration of this compound (e.g., 10^-9 to 10^-7 M) for a predetermined period (e.g., 30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for LTD4.

-

To confirm the specificity of SR2640, perform a control experiment by obtaining a concentration-response curve for a non-leukotriene contractile agent (e.g., histamine) in the presence and absence of SR2640. SR2640 should not significantly affect the contraction induced by histamine.[1]

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.

-

Construct concentration-response curves by plotting the percentage of maximal contraction against the logarithm of the agonist concentration.

-

Determine the EC50 values for the agonist in the absence and presence of the antagonist.

-

Perform a Schild plot analysis to determine the pA2 value of this compound, which provides a measure of its antagonist potency. A slope not significantly different from unity suggests competitive antagonism.[1]

-

The following diagram outlines the experimental workflow.

Figure 2: Experimental Workflow for SR2640 Protocol.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the leukotriene D4 signaling pathway in smooth muscle contraction. The provided protocols and data offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the mechanism of action of CysLT1 receptor antagonists and their potential therapeutic applications. The detailed methodologies and clear data presentation are intended to facilitate reproducible and robust scientific inquiry in the fields of pharmacology and drug development.

References

- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. atsjournals.org [atsjournals.org]

- 4. [Leukotrienes and airway smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cooling-induced contraction of guinea pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Are the pA2 values of selective beta-adrenoceptor antagonists valid when obtained on guinea-pig tracheal preparations contracted with carbachol? [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Products of cyclooxygenase mediate the responses of the guinea pig trachea to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR2640 Hydrochloride in an In Vivo Asthma Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/LTE4) receptors. Cysteinyl leukotrienes are powerful inflammatory mediators derived from arachidonic acid and play a crucial role in the pathophysiology of asthma. They induce bronchoconstriction, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the infiltration of eosinophils into the airways. By blocking the action of LTD4 and LTE4 at the CysLT1 receptor, this compound offers a targeted therapeutic approach to mitigate the inflammatory cascade and airway hyperresponsiveness characteristic of asthma. These application notes provide detailed protocols for the use of this compound in a murine model of ovalbumin-induced allergic asthma, a widely used preclinical model that recapitulates key features of human asthma.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Guinea Pig Model

| Animal Model | Administration Route | Dose Range | Key Findings |

| Guinea Pig | Intravenous | 0.03-1.00 mg/kg | Dose-dependent inhibition of LTD4-induced bronchoconstriction. |

| Guinea Pig | Intravenous | 1 mg/kg | Significant inhibition of antigen-induced bronchoconstriction. |

Table 2: Recommended Starting Dose for this compound in a Murine Asthma Model (Oral Administration)

| Compound | Animal Model | Administration Route | Recommended Starting Dose | Note |